![molecular formula C19H22N4O B6442435 N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide CAS No. 2640874-85-5](/img/structure/B6442435.png)

N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

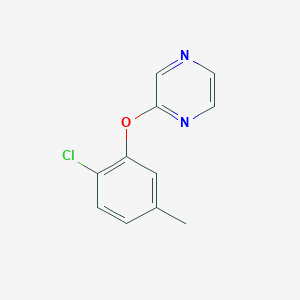

N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide, also known as NCAC, is a heterocyclic compound that has been extensively studied due to its potential applications in the field of medicinal chemistry. NCAC is an interesting compound due to its ability to form strong bonds with other molecules, its relatively low toxicity, and its ability to act as a ligand for various proteins. As such, NCAC has been used in a variety of medicinal applications, including drug design, drug delivery, and drug targeting.

Scientific Research Applications

N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide has been studied extensively due to its potential applications in the field of medicinal chemistry. This compound has been used in the design of drugs, drug delivery systems, and drug targeting systems. This compound has also been used in the development of enzyme inhibitors, drug carriers, and drug delivery systems. In addition, this compound has been used in the development of novel therapeutic agents and as a ligand for various proteins.

Mechanism of Action

Target of Action

Similar compounds have been used in the suzuki–miyaura (sm) cross-coupling reaction , which suggests that this compound might also be involved in similar reactions.

Mode of Action

In the context of the sm cross-coupling reaction, the compound might participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The sm cross-coupling reaction, in which similar compounds are involved, is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might affect biochemical pathways involving carbon–carbon bond formation.

Result of Action

Similar compounds have been used in the sm cross-coupling reaction , suggesting that this compound might also be involved in similar reactions, leading to the formation of new carbon–carbon bonds.

Action Environment

The sm cross-coupling reaction, in which similar compounds are involved, is known for its mild and functional group tolerant reaction conditions , suggesting that the compound might also exhibit similar characteristics.

Advantages and Limitations for Lab Experiments

N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide has a number of advantages and limitations for lab experiments. This compound is relatively stable and can be synthesized using a variety of methods. This compound is also relatively non-toxic and has low potential for side effects. This compound can also be used as a ligand for various proteins, which can be used to study the biochemical and physiological effects of this compound on the cell. However, this compound is not very soluble in water and can be difficult to work with in certain lab experiments.

Future Directions

N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide has a number of potential future directions. This compound can be used in the development of novel therapeutic agents, such as enzyme inhibitors and drug carriers. This compound can also be used in the development of drug delivery systems and drug targeting systems. This compound can also be used in the development of novel imaging agents and diagnostic tools. Additionally, this compound can be used in the development of novel biocatalysts and biosensors.

Synthesis Methods

N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction and the Biginelli reaction. The Suzuki-Miyaura coupling reaction involves the use of a palladium-catalyzed cross-coupling of an organoboron and an organohalide. This reaction yields this compound in high yields and with few side products. The Biginelli reaction involves the condensation of an aldehyde, a ketone, and an inorganic acid. This reaction yields this compound with high yields and with few side products.

properties

IUPAC Name |

N-[4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O/c1-12(24)20-15-7-9-16(10-8-15)21-18-11-17(13-3-2-4-13)22-19(23-18)14-5-6-14/h7-11,13-14H,2-6H2,1H3,(H,20,24)(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPGQGNCYIOYPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC2=NC(=NC(=C2)C3CCC3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-ethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6442356.png)

![6-cyclopropyl-5-fluoro-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6442361.png)

![4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6442368.png)

![4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B6442374.png)

![2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzene-1-sulfonamide](/img/structure/B6442386.png)

amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6442394.png)

![3-[methyl({1-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]piperidin-4-yl})amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6442401.png)

![N-(3-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B6442408.png)

amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6442410.png)

![5-fluoro-2,4-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442415.png)

![N-(4-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B6442423.png)

![5-fluoro-2,4-dimethyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442450.png)